molecular formula C25H23N3O4 B10877775 8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

Cat. No.: B10877775
M. Wt: 429.5 g/mol
InChI Key: GOEIJIASPFVUOP-UHFFFAOYSA-N
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Description

8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is a complex organic compound characterized by its unique structure, which includes a hydroxy group, methoxyphenyl groups, and a diazenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one typically involves multiple steps, including the formation of the cyclohepta[c]pyrrol core and subsequent functionalization. The reaction conditions often require anhydrous environments and the use of specific solvents such as tetrahydrofuran (THF), dichloromethane (CH2Cl2), and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of automated synthesis equipment and stringent purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The diazenyl group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the diazenyl group would produce an amine.

Scientific Research Applications

8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the diazenyl linkage may participate in electron transfer processes. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    8-hydroxy-2-methylquinoline: Shares the hydroxy and aromatic structure but lacks the diazenyl linkage.

    4-methoxyphenol: Contains the methoxyphenyl group but is structurally simpler.

    2-hydroxychalcone: Similar in having a hydroxy group and aromatic rings but differs in overall structure.

Uniqueness

8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is unique due to its combination of functional groups and the presence of the diazenyl linkage, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

4-hydroxy-2-(4-methoxyphenyl)-5-[(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-8-one

InChI

InChI=1S/C25H23N3O4/c1-15-23-21(29)14-13-20(27-26-19-7-5-6-8-22(19)32-4)25(30)24(23)16(2)28(15)17-9-11-18(31-3)12-10-17/h5-14,30H,1-4H3

InChI Key

GOEIJIASPFVUOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=CC(=C(C2=C(N1C3=CC=C(C=C3)OC)C)O)N=NC4=CC=CC=C4OC

Origin of Product

United States

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